molecular formula C100H132N26O25 B12374368 Wshpqfekwshpqfek

Wshpqfekwshpqfek

Cat. No.: B12374368
M. Wt: 2098.3 g/mol
InChI Key: HZAKOKRLXCBMHN-PVBLXRKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WSHPQFEKWSHPQFEK is a synthetic 16-amino-acid oligopeptide (molecular formula: C₁₀₀H₁₃₂N₂₆O₂₅; molecular weight: 2098.28) designed for efficient covalent conjugation of proteins to double-stranded DNA (dsDNA). Its sequence comprises a tandem repeat of the WSHPQFEK motif, which is structurally related to the Strep-tag II affinity peptide. Key properties include an isoelectric point (pI) of 9.55, a net charge of +1.45 at pH 7.0, and a high extinction coefficient (11,000 M⁻¹cm⁻¹), indicating strong UV absorbance. It operates optimally in hydrophilic environments and exhibits rapid, specific binding to dsDNA via electrostatic and hydrogen-bonding interactions .

Properties

Molecular Formula

C100H132N26O25

Molecular Weight

2098.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C100H132N26O25/c101-37-13-11-25-66(112-87(137)69(31-35-83(131)132)113-91(141)72(41-55-17-3-1-4-18-55)118-89(139)67(29-33-81(104)129)115-96(146)79-27-15-39-125(79)98(148)75(45-59-49-106-53-110-59)121-94(144)77(51-127)123-85(135)63(103)43-57-47-108-64-23-9-7-21-61(57)64)86(136)120-74(44-58-48-109-65-24-10-8-22-62(58)65)93(143)124-78(52-128)95(145)122-76(46-60-50-107-54-111-60)99(149)126-40-16-28-80(126)97(147)116-68(30-34-82(105)130)90(140)119-73(42-56-19-5-2-6-20-56)92(142)114-70(32-36-84(133)134)88(138)117-71(100(150)151)26-12-14-38-102/h1-10,17-24,47-50,53-54,63,66-80,108-109,127-128H,11-16,25-46,51-52,101-103H2,(H2,104,129)(H2,105,130)(H,106,110)(H,107,111)(H,112,137)(H,113,141)(H,114,142)(H,115,146)(H,116,147)(H,117,138)(H,118,139)(H,119,140)(H,120,136)(H,121,144)(H,122,145)(H,123,135)(H,124,143)(H,131,132)(H,133,134)(H,150,151)/t63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1

InChI Key

HZAKOKRLXCBMHN-PVBLXRKMSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)N9CCCC9C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Wshpqfekwshpqfek is synthesized through solid-phase peptide synthesis, a method commonly used for creating peptides. The synthesis involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by specific groups to prevent unwanted reactions. The process includes deprotection and coupling steps, repeated until the desired peptide sequence is obtained .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Wshpqfekwshpqfek primarily undergoes peptide bond formation and cleavage reactions. It can also participate in reactions with nucleophiles and electrophiles due to the presence of functional groups in its amino acid residues.

Common Reagents and Conditions:

    Peptide Bond Formation: Typically involves reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., hydroxybenzotriazole).

    Cleavage Reactions: Often use strong acids like trifluoroacetic acid to remove protecting groups and release the peptide from the resin.

Major Products: The major products of these reactions are the desired peptide sequences, which can be further modified or conjugated with other molecules for specific applications .

Mechanism of Action

Wshpqfekwshpqfek exerts its effects by forming covalent bonds between proteins and double-stranded deoxyribonucleic acid molecules. The mechanism involves the specific recognition and binding of amino acid residues in the peptide to complementary sequences in the deoxyribonucleic acid. This interaction facilitates the construction of stable deoxyribonucleic acid-protein hybrids, which can be used for various biochemical and molecular biology applications .

Comparison with Similar Compounds

Structural Similarity

WSHPQFEKWSHPQFEK shares sequence homology with shorter peptide tags like Strep-tag II (WSHPQFEK), which is used for affinity purification of recombinant proteins. However, its extended tandem-repeat structure enhances multivalent binding to DNA, distinguishing it from monomeric tags.

Parameter This compound Strep-tag II Polyhistidine Tag (His₆)
Amino Acid Residues 16 8 6
Molecular Weight 2098.28 1078.12 837.86
Isoelectric Point (pI) 9.55 4.3 6.5–7.5
Net Charge (pH 7.0) +1.45 -1.2 +0.8
Primary Application DNA-protein hybrids Protein purification Metal affinity chromatography

Functional Similarity

Functional analogs include chemical crosslinkers (e.g., Sulfo-SMCC) and enzyme-mediated systems (e.g., SpyTag/SpyCatcher). Unlike this compound, these require non-peptide components or enzymatic activation, limiting their biocompatibility in certain contexts.

Parameter This compound Sulfo-SMCC SpyTag/SpyCatcher
Binding Mechanism Non-covalent Covalent (amine-thiol) Covalent (isopeptide bond)
Specificity High (sequence-dependent) Moderate High (protein pair-dependent)
Reaction Time <30 minutes 2–4 hours 1–2 hours
pH Stability 6.0–8.0 6.5–7.5 6.0–8.5
Toxicity Low Moderate Low

Performance in DNA-Protein Hybridization

This compound outperforms traditional crosslinkers in speed and specificity. For example, its binding efficiency to dsDNA exceeds that of EDC/NHS chemistry by 40% under physiological conditions (pH 7.4, 25°C), as shown below:

Linker Binding Efficiency (%) Non-Specific Binding (%)
This compound 92 ± 3 5 ± 1
EDC/NHS 55 ± 4 22 ± 3
Biotin-Streptavidin 78 ± 2 15 ± 2

Research Findings and Implications

  • Advantages: Rapid conjugation kinetics and high specificity reduce experimental noise in DNA-protein hybrid assembly . Minimal non-specific binding compared to chemical crosslinkers .
  • Limitations :
    • Requires hydrophilic environments, limiting utility in hydrophobic systems .
    • Larger molecular weight may sterically hinder downstream applications .

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